Cas no 89899-03-6 (N-(5-nitro-1,3-thiazol-2-yl)-2-furamide)

N-(5-nitro-1,3-thiazol-2-yl)-2-furamide is a heterocyclic compound featuring a nitro-substituted thiazole core linked to a furanamide moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The nitro group enhances electrophilic character, making it a versatile intermediate for further functionalization. Its fused thiazole-furan architecture may contribute to bioactivity, particularly in antimicrobial or antiparasitic contexts. The compound's distinct electronic properties also suggest utility in materials science, such as in the development of organic semiconductors or photoactive materials. Careful handling is advised due to the presence of the nitro group, which may influence stability under certain conditions.
N-(5-nitro-1,3-thiazol-2-yl)-2-furamide structure
89899-03-6 structure
Product name:N-(5-nitro-1,3-thiazol-2-yl)-2-furamide
CAS No:89899-03-6
MF:C8H5N3O4S
MW:239.207999944687
CID:2858587

N-(5-nitro-1,3-thiazol-2-yl)-2-furamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-nitro-1,3-thiazol-2-yl)-2-furamide
    • N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
    • MLS001165841
    • N-(5-nitrothiazol-2-yl)furan-2-carboxamide
    • SMR000672454
    • Oprea1_322638
    • BDBM70136
    • cid_3846310
    • HMS2981J07
    • N-(5-nitrothiazol-2-yl)-2-furamide
    • N-(5-nitro-2-thiazolyl)-2-furancarboxamide
    • Inchi: 1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12)
    • InChI Key: BJDSHDHLPAZHLV-UHFFFAOYSA-N
    • SMILES: S1C(=CN=C1NC(C1=CC=CO1)=O)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 296
  • XLogP3: 2.4
  • Topological Polar Surface Area: 129

N-(5-nitro-1,3-thiazol-2-yl)-2-furamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N160060-25mg
N-(5-Nitro-1,3-thiazol-2-yl)-2-furamide
89899-03-6
25mg
$ 230.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438649-1g
N-(5-nitrothiazol-2-yl)furan-2-carboxamide
89899-03-6 90%
1g
¥6289.00 2024-04-26
A2B Chem LLC
AI84664-1g
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
89899-03-6 >90%
1g
$1295.00 2024-04-19
TRC
N160060-50mg
N-(5-Nitro-1,3-thiazol-2-yl)-2-furamide
89899-03-6
50mg
$ 380.00 2022-06-03
A2B Chem LLC
AI84664-10mg
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
89899-03-6 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI84664-5mg
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
89899-03-6 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI84664-1mg
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
89899-03-6 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI84664-500mg
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
89899-03-6 >90%
500mg
$720.00 2024-04-19

Additional information on N-(5-nitro-1,3-thiazol-2-yl)-2-furamide

Professional Introduction to N-(5-nitro-1,3-thiazol-2-yl)-2-furamide (CAS No. 89899-03-6)

N-(5-nitro-1,3-thiazol-2-yl)-2-furamide, a compound with the chemical formula C₅H₄N₄O₃S, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its unique structural framework, which includes a thiazole core and a nitro group, both of which are well-documented for their diverse biological activities. The presence of these functional groups makes it a valuable candidate for further exploration in medicinal chemistry and drug discovery.

The CAS number 89899-03-6 provides a unique identifier for this compound, ensuring precise referencing in scientific literature and databases. This numbering system is crucial for researchers to locate and verify the identity of chemical substances accurately. N-(5-nitro-1,3-thiazol-2-yl)-2-furamide has garnered attention due to its potential applications in the development of novel therapeutic agents. Its structural features suggest that it may interact with biological targets in ways that could lead to innovative treatments for various diseases.

In recent years, there has been a growing interest in heterocyclic compounds due to their wide range of biological activities. The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen atoms, is particularly notable for its presence in numerous bioactive molecules. Compounds containing thiazole derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a nitro group at the 5-position of the thiazole ring further enhances its pharmacological potential by increasing its electron-withdrawing effect and altering its electronic properties.

The furamide moiety in N-(5-nitro-1,3-thiazol-2-yl)-2-furamide adds another layer of complexity to its chemical behavior. Furamides are known for their role as intermediates in the synthesis of various pharmacologically active compounds. They can exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The combination of these structural elements suggests that N-(5-nitro-1,3-thiazol-2-yl)-2-furamide may possess multiple biological functions, making it an attractive candidate for further investigation.

Recent studies have begun to explore the pharmacological properties of N-(5-nitro-1,3-thiazol-2-yl)-2-furamide. Preliminary research indicates that this compound may have significant therapeutic potential. For instance, its ability to modulate enzyme activity and interact with specific biological pathways has been observed in vitro. These findings are particularly intriguing given the increasing demand for targeted therapies that can address complex diseases more effectively than traditional treatments.

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-2-furamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the thiazole ring followed by the introduction of the nitro group and the furamide moiety. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired product with minimal side reactions.

One of the key challenges in working with this compound is its sensitivity to environmental conditions. Like many heterocyclic derivatives, N-(5-nitro-1,3-thiazol-2-yl)-2-furamide may require storage under inert conditions to prevent degradation. Additionally, its reactivity with other chemical species must be carefully controlled during synthesis and handling to avoid unwanted side products.

The potential applications of N-(5-nitro-1,3-thiazol-2-yl)-2-furamide extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in agrochemicals and material science as well. For example, derivatives of this compound could be developed into novel pesticides or corrosion inhibitors due to their ability to interact with biological and non-biological targets alike.

As research continues to uncover new applications for this compound, it is likely that N-(5-nitro-1,3-thiazol-2-yl)-2-furamide will play an increasingly important role in both academic and industrial settings. The combination of its structural complexity and demonstrated biological activity makes it a cornerstone molecule in modern drug discovery efforts. Future studies will focus on refining synthetic methodologies and exploring new therapeutic applications to fully harness its potential.

In conclusion, N-(5-nitro-1,3-thiazol-2-yl)-2-furamide (CAS No. 89899-03-6) is a multifaceted compound with significant implications for pharmaceutical chemistry and beyond. Its unique structural features, including the thiazole core and nitro group, as well as the presence of the furamide moiety, make it a valuable asset in drug development efforts. As ongoing research continues to reveal new insights into its properties and applications, this compound is poised to make substantial contributions to various scientific fields.

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